5-Chloro-2-nitrocinnamic acid
Overview
Description
5-Chloro-2-nitrocinnamic acid, also known as 2-Chloro-5-nitrocinnamic acid, is a chemical compound with the molecular formula C9H6ClNO4 and a molecular weight of 227.6 . It is predominantly trans .
Molecular Structure Analysis
The molecular structure of this compound consists of a cinnamic acid moiety and a benzenesulfonamide . It contains a total of 21 bonds, including 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, and 6 aromatic bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.6 . The compound is predominantly trans .Scientific Research Applications
Synthesis and Characterization
Research on similar nitro-substituted cinnamic acids and their derivatives, such as studies on novel Schiff bases and their corrosion inhibition potential, demonstrates the importance of these compounds in materials science, particularly in corrosion protection. These studies involve the synthesis and characterization of compounds with potential applications in protecting metals from corrosion, a key concern in industrial and engineering contexts (Pandey et al., 2017).
Antimicrobial and Antioxidant Properties
Compounds related to chlorogenic acids, which are structurally related to hydroxycinnamic acids, have been studied for their antimicrobial and antioxidant properties. These properties are highly valued in food preservation and in the development of health supplements. For instance, chlorogenic acid has demonstrated antimicrobial activity against a wide range of organisms and antioxidant activity, particularly against lipid oxidation (Santana-Gálvez et al., 2017).
Pharmaceutical and Health-Related Applications
The health-promoting properties of chlorogenic acids, including their role in the treatment of metabolic syndrome, offer a glimpse into the potential medical and health-related applications of similar compounds. These benefits include anti-inflammatory, antidiabetic, and antihypertensive activities, which suggest that derivatives of nitrocinnamic acids might also find applications in the development of health supplements and pharmaceuticals targeting metabolic disorders (Lu et al., 2020).
Analytical Chemistry and Sensor Development
The development of electrochemical sensors and biosensors for detecting chlorogenic acid highlights the potential of similar compounds in analytical chemistry. These sensors can be applied in various fields, including food safety, environmental monitoring, and clinical diagnostics, demonstrating the versatility of nitro-substituted compounds in analytical applications (Munteanu & Apetrei, 2021).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIUBAKYZFXKE-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.